2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole
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Overview
Description
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole typically involves the reaction of 4-chlorobenzyl chloride with a suitable pyrrole derivative under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic rings or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced aromatic rings, alkanes.
Substitution: Amines, thiols, and other substituted derivatives.
Scientific Research Applications
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl and phenyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole can be compared with other similar compounds, such as:
2-(4-Methylbenzyl)-5-phenyl-1H-pyrrole: Similar structure but with a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.
2-(4-Bromobenzyl)-5-phenyl-1H-pyrrole: Contains a bromine atom instead of chlorine, potentially leading to different chemical and biological properties.
2-(4-Nitrobenzyl)-5-phenyl-1H-pyrrole: The presence of a nitro group can significantly alter its electronic properties and reactivity.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-phenyl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c18-15-8-6-13(7-9-15)12-16-10-11-17(19-16)14-4-2-1-3-5-14/h1-11,19H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZZXODIAPFHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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